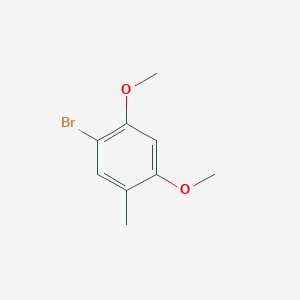

1-Bromo-2,4-dimethoxy-5-methylbenzene

描述

Structure

3D Structure

属性

IUPAC Name |

1-bromo-2,4-dimethoxy-5-methylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2/c1-6-4-7(10)9(12-3)5-8(6)11-2/h4-5H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJPBBMWKTUWZHX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1OC)OC)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60303145 | |

| Record name | 1-bromo-2,4-dimethoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.09 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19345-87-0 | |

| Record name | NSC156948 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=156948 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-bromo-2,4-dimethoxy-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60303145 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1 Bromo 2,4 Dimethoxy 5 Methylbenzene

Direct Aromatic Bromination Strategies

Direct bromination involves the introduction of a bromine atom onto the aromatic ring in a single synthetic step. This is predominantly accomplished through electrophilic aromatic substitution, where a potent bromine electrophile attacks the electron-rich benzene (B151609) ring.

Electrophilic Aromatic Substitution Approaches

Electrophilic aromatic substitution (EAS) is the cornerstone for functionalizing aromatic compounds like 2,4-dimethoxy-5-methylbenzene. The reaction mechanism involves the attack of an electrophile (Br⁺) on the π-system of the benzene ring to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. A subsequent deprotonation step restores the aromaticity, yielding the brominated product.

A classic and robust method for aromatic bromination is the use of molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃) or aluminum chloride (AlCl₃). mnstate.eduwvu.edu The Lewis acid polarizes the Br-Br bond, generating a highly electrophilic bromine species (Br⁺) that can overcome the aromatic stability of the benzene ring. wvu.eduproprep.com

In the context of 2,4-dimethoxy-5-methylbenzene, the high activation provided by the two methoxy (B1213986) groups and the methyl group facilitates this reaction. The directing effects of these substituents converge to favor substitution at the C1 position, which is para to the C4-methoxy group and ortho to the methyl group.

Reaction Conditions Overview

| Reagent | Catalyst | Solvent | Key Feature |

|---|---|---|---|

| Molecular Bromine (Br₂) | Ferric Bromide (FeBr₃) or Aluminum Chloride (AlCl₃) | Inert solvents (e.g., CCl₄, CS₂, Dichloromethane) | Generates a strong electrophile for efficient bromination of activated rings. |

N-Bromosuccinimide (NBS) is a versatile reagent that can act as a source of electrophilic bromine, particularly for highly activated aromatic rings. manac-inc.co.jpnih.gov Unlike its role in radical-initiated benzylic brominations, NBS can facilitate electrophilic aromatic substitution when used in polar solvents like acetonitrile (B52724) or dimethylformamide (DMF). manac-inc.co.jp These solvents promote the ionic pathway, enhancing the electrophilicity of the bromine atom.

This method offers a milder alternative to molecular bromine and can provide high regioselectivity. organic-chemistry.orgorganic-chemistry.org For electron-rich substrates, the reaction proceeds efficiently, often without the need for a strong Lewis acid catalyst. nih.gov Visible-light photoredox catalysis using organic dyes like erythrosine B can also be employed to activate NBS, increasing its electrophilicity and favoring the aromatic substitution pathway over competing radical reactions. nih.govalfa-chemistry.com

NBS Bromination Conditions for Aromatic Substitution

| Reagent | Conditions | Solvent | Outcome |

|---|---|---|---|

| N-Bromosuccinimide (NBS) | Ionic pathway favored | Polar solvents (e.g., Acetonitrile, DMF) | Electrophilic Aromatic Bromination |

| N-Bromosuccinimide (NBS) | Visible-light photoredox catalyst (e.g., Erythrosine B) | Acetonitrile | Enhanced electrophilic bromination |

Hypervalent iodine(III) reagents serve as powerful oxidants that can activate halide sources for electrophilic halogenation under mild, metal-free conditions. acs.orgorganic-chemistry.org A combination of a hypervalent iodine compound, such as bis(trifluoroacetoxy)iodobenzene (PIFA), and a bromide source like trimethylsilyl (B98337) bromide (TMSBr) can generate a potent electrophilic brominating agent in situ. acs.org

This methodology has been successfully applied to a wide range of activated aromatic compounds, leading to para-brominated products in excellent yields. acs.org The reaction is believed to proceed through an intermediate such as dibromo(phenyl)-λ³-iodane (PhIBr₂), which then effects the bromination of the aromatic substrate. acs.org This approach is noted for its mild conditions and high efficiency. organic-chemistry.org

Several other reagents have been developed to serve as convenient and effective sources of electrophilic bromine for aromatic substitution.

1,3-Dibromo-5,5-dimethylhydantoin (DBDMH): This reagent is an inexpensive and convenient alternative to NBS for the bromination of electron-rich arenes. organic-chemistry.orgmanac-inc.co.jp In the presence of an acid catalyst, DBDMH acts as an electrophilic bromine source, enabling the stepwise bromination of activated aromatic rings. manac-inc.co.jp It can be used for the ortho-monobromination of phenols in chloroform (B151607) at room temperature. okayama-u.ac.jp

Pyridinium Bromide Perbromide (PBPB): This stable, crystalline solid (C₅H₅N·Br₃) is an easily handled source of electrophilic bromine that can be used as a substitute for liquid bromine in various bromination reactions, including substitution on aromatic rings. acs.orgnbinno.comnordmann.global It is often used in solvents like acetic acid. acs.org

Sodium Bromate (B103136) (NaBrO₃): In the presence of a strong acid like sulfuric acid, sodium bromate decomposes to produce the active brominating species. researchgate.netacs.org This method is powerful and particularly effective for brominating deactivated aromatic compounds, but it can also be applied to activated systems. researchgate.netacs.orgscribd.com The reactions are typically performed in an aqueous solution. acs.org

Comparison of Alternative Brominating Agents

| Reagent | Typical Conditions | Key Characteristics |

|---|---|---|

| 1,3-Dibromo-5,5-dimethylhydantoin (DBDMH) | Acid catalyst, Chloroform | Solid, convenient NBS alternative. organic-chemistry.orgmanac-inc.co.jp |

| Pyridinium Bromide Perbromide (PBPB) | Acetic acid | Stable, crystalline solid, safer than Br₂. acs.orgnbinno.com |

| Sodium Bromate (NaBrO₃) | Strong acid (e.g., H₂SO₄), aqueous solution | Powerful, uses readily available salts. researchgate.netacs.org |

Radical-Initiated Bromination Methods

Radical-initiated bromination targets the substitution of hydrogen atoms at allylic or benzylic positions. masterorganicchemistry.comucalgary.ca The substrate, 2,4-dimethoxy-5-methylbenzene, contains a benzylic position—the methyl group attached to the aromatic ring.

Standard conditions for benzylic bromination involve NBS with a radical initiator (like AIBN) or UV light in a nonpolar solvent such as carbon tetrachloride (CCl₄). chadsprep.commasterorganicchemistry.comresearchgate.net These conditions promote the formation of a bromine radical (Br•), which selectively abstracts a hydrogen atom from the benzylic position due to the resonance stabilization of the resulting benzylic radical. masterorganicchemistry.comchemistrysteps.com

Therefore, applying radical-initiated bromination methods to 2,4-dimethoxy-5-methylbenzene would not yield the desired product, 1-Bromo-2,4-dimethoxy-5-methylbenzene. Instead, it would result in side-chain bromination, forming 1-(bromomethyl)-2,4-dimethoxy-benzene. Consequently, radical-initiated methods are unsuitable for the direct aromatic bromination required to synthesize the target compound. The choice of reaction conditions (polar solvent for electrophilic substitution vs. nonpolar solvent with radical initiator for benzylic substitution) is critical in directing the regioselectivity of bromination with reagents like NBS. masterorganicchemistry.comgla.ac.uk

Aerobic Bromination under Sustainable Conditions

In the pursuit of more environmentally friendly chemical processes, aerobic bromination has emerged as a "green" alternative to traditional methods. acs.org This approach utilizes molecular oxygen (O2), typically from the air, as the ultimate oxidant in the reaction. acs.orgru.nl Oxidative bromination methods use a bromide anion source, such as hydrogen bromide (HBr), which is oxidized in situ to generate an active brominating species ("Br+"). acs.org This strategy is advantageous as it avoids the use of stoichiometric and often hazardous elemental bromine and can produce water as the primary byproduct, enhancing its sustainability profile. researchgate.net

The efficiency and selectivity of aerobic bromination are heavily dependent on the catalytic system employed. acs.orgresearchgate.net Various catalysts have been developed to facilitate this transformation under mild conditions. One notable approach involves photocatalysis, where a catalyst like 9-mesityl-10-methylacridinium (B1239669) ion absorbs visible light to initiate an electron transfer cascade. rsc.org This process ultimately leads to the oxidation of bromide ions and the subsequent bromination of the aromatic substrate, achieving high yields and selectivity for monobrominated products. rsc.org

Another strategy involves the use of transition-metal-free systems, such as those promoted by ionic liquids in catalytic amounts. acs.org These systems can effectively catalyze the aerobic bromination of a broad range of aromatic compounds, including those with both electron-donating and electron-withdrawing groups. acs.org These methods represent a significant step towards developing safer and more sustainable protocols for the synthesis of bromoarenes. acs.orgresearchgate.net

| Catalytic System | Description | Bromine Source | Key Advantage |

| Photocatalysis (e.g., Acr⁺–Mes) | Uses visible light to drive the reaction via an electron-transfer state. rsc.org | Hydrogen Bromide (HBr) | High selectivity for monobromination and high quantum yield. rsc.org |

| Ionic Liquid Promotion (e.g., [C4Py]NO3) | A transition-metal-free system that facilitates the reaction. acs.org | HBr or NaBr/AcOH | Broad substrate scope and potential for catalyst recycling. acs.org |

| Sodium Nitrite Catalysis | Utilizes NaNO2 with air as the oxidant for the bromination of alkenes and alkynes. rsc.org | Hydrobromic Acid (aq) | Effective and offers a better environmental profile compared to molecular bromine. rsc.org |

Multi-Step Synthetic Routes

The synthesis of this compound often requires a multi-step approach to ensure the correct placement of the various substituents on the aromatic ring. The order of introduction of the bromine, methoxy, and methyl groups is dictated by the principles of electrophilic aromatic substitution and the directing effects of the functional groups already present on the ring. libretexts.org

Derivatization of Precursor Substituted Phenol (B47542) Compounds

Phenolic compounds serve as versatile starting materials for the synthesis of substituted benzene derivatives. semanticscholar.org A plausible synthetic route to this compound could begin with a substituted phenol, such as a cresol (B1669610) (methylphenol). The hydroxyl group (-OH) of the phenol is first converted into a methoxy group (-OCH3) through a methylation reaction, commonly achieved using reagents like dimethyl sulfate (B86663) or methyl iodide. wikipedia.org This transformation is significant because the resulting methoxy group is a powerful activating and ortho-, para-directing group for subsequent electrophilic aromatic substitution reactions. Once the methoxy groups are in place, the aromatic ring is highly activated, facilitating the final bromination step to introduce the bromine atom at the desired position.

Transformations from Aromatic Aldehydes or Toluene (B28343) Derivatives

A more direct approach involves the use of a precursor that already contains the carbon skeleton of the target molecule. Starting with a toluene derivative, specifically 2,4-dimethoxy-5-methylbenzene, the target compound can potentially be synthesized in a single step via electrophilic bromination. nih.gov The two methoxy groups and the methyl group are all activating, ortho-, para-directing groups, which strongly facilitate the substitution of a bromine atom onto the ring. libretexts.orgwikipedia.org The final position of the bromine is determined by the combined directing effects and steric hindrance of the existing substituents.

Strategic Introduction of Methoxy and Methyl Functional Groups

The successful synthesis of a polysubstituted benzene like this compound hinges on the strategic timing of the introduction of each functional group. libretexts.org The electronic properties of the substituents determine the reactivity of the ring and the position of subsequent substitutions. wikipedia.org

Methoxy (-OCH3) and methyl (-CH3) groups are both electron-donating and are classified as activating, ortho-, para-directors. libretexts.orgwikipedia.org This means they increase the rate of electrophilic aromatic substitution and direct incoming electrophiles to the positions ortho and para relative to themselves. In contrast, a bromine (-Br) substituent is deactivating but is also an ortho-, para-director. libretexts.org Therefore, in a multi-step synthesis, the activating methoxy and methyl groups are typically introduced before the bromine atom to facilitate the final bromination step. The synthesis often starts from precursors like phenols or cresols, which are then methylated before the final bromination is carried out on the highly activated dimethoxy-methylbenzene ring. wikipedia.orgsciencemadness.org

| Substituent | Electronic Effect | Directing Effect |

| -OCH3 (Methoxy) | Strongly Activating wikipedia.org | Ortho, Para libretexts.org |

| -CH3 (Methyl) | Activating libretexts.org | Ortho, Para libretexts.org |

| -Br (Bromo) | Deactivating libretexts.org | Ortho, Para libretexts.org |

| -CHO (Aldehyde) | Deactivating | Meta |

| -OH (Hydroxyl) | Strongly Activating | Ortho, Para |

Regioselectivity and Isomer Control in Synthesis

The control of isomer formation is paramount in the synthesis of polysubstituted benzenes. For this compound, the primary challenge lies in directing the bromine atom to the desired position (C1) while avoiding substitution at other activated sites on the aromatic ring.

The regiochemical outcome of the electrophilic bromination of a substituted benzene ring is dictated by the electronic nature of the substituents already present. libretexts.org These groups can be classified as activating or deactivating and as ortho-, para-, or meta-directing.

Methoxy Groups (-OCH₃): The two methoxy groups at positions C2 and C4 are powerful activating groups. Through the resonance effect, their oxygen atoms donate lone-pair electron density to the aromatic ring, significantly increasing its nucleophilicity and stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during electrophilic attack. nih.govrsc.org This stabilization is most effective when the attack occurs at the positions ortho and para to the methoxy group. nih.govorganicchemistrytutor.com

Methyl Group (-CH₃): The methyl group at C5 is a weakly activating group. It donates electron density primarily through an inductive effect and hyperconjugation, which also stabilizes the arenium ion intermediate, favoring substitution at the ortho and para positions. vanderbilt.edu

Bromine (-Br): If present on the ring, a bromine atom is a deactivating group due to its inductive electron withdrawal. However, it is an ortho-, para-director because its lone pairs can participate in resonance to stabilize the cationic intermediate. organicchemistrytutor.com

In the synthesis of this compound, the likely precursor is 1,3-dimethoxy-4-methylbenzene. The combined activating and directing effects of the two methoxy groups and one methyl group create a highly activated system. The position para to the C2-methoxy group and ortho to the C4-methoxy group is C5 (already occupied by methyl). The position ortho to the C2-methoxy group is C1. This position is also meta to the C4-methoxy and C5-methyl groups. The powerful ortho-, para-directing nature of the methoxy groups overwhelmingly directs the incoming electrophile (Br⁺), making the C1 position a highly favored site for bromination. nih.govrsc.org

Achieving high purity and yield requires careful optimization of several reaction parameters. The choice of brominating agent, temperature, reaction time, and catalyst can significantly influence the outcome, particularly in preventing side reactions such as the formation of di- or poly-brominated products. nih.gov

For highly activated rings like dimethoxymethylbenzene, milder brominating agents are often preferred over elemental bromine (Br₂) to control reactivity. N-Bromosuccinimide (NBS) is a common choice as it provides a low concentration of Br₂ in situ, reducing the chance of over-bromination. manac-inc.co.jpnih.gov The use of NBS in conjunction with a silica (B1680970) gel catalyst has been shown to be effective for highly regioselective brominations. nih.govnih.gov

Reaction conditions reported for the bromination of analogous activated aromatic systems often involve moderate temperatures and specific reaction times to maximize the yield of the desired monobrominated isomer while minimizing byproduct formation. rsc.org For example, a silica gel catalyzed bromination using NBS can provide a highly regioselective alternative to other methods that might yield isomeric mixtures. nih.gov

| Entry | Brominating Agent | Catalyst/Solvent | Temperature (°C) | Time (h) | Outcome |

|---|---|---|---|---|---|

| 1 | Br₂ | Acetic Acid | 25 | 2 | Mixture of mono- and di-bromo products |

| 2 | NBS | Acetonitrile | 25 | 12 | Improved selectivity for mono-bromo product |

| 3 | NBS | Silica Gel / CCl₄ | 50 | 4 | High yield and purity of target isomer |

| 4 | Bu₄NBr₃ | None | 100 | 16 | High yield (>80%) with >50:1 isomer ratio rsc.org |

Industrial Scale-Up and Process Optimization Methodologies

Translating a laboratory-scale synthesis to an industrial process introduces challenges related to safety, efficiency, cost, and environmental impact. Methodologies such as continuous flow processing and one-pot strategies are key to addressing these challenges.

Continuous flow chemistry has emerged as a powerful technology for the safe and efficient production of chemicals, particularly for reactions that are hazardous or difficult to control in traditional batch reactors. researchgate.net Electrophilic brominations, which often use highly reactive and toxic reagents like molecular bromine and can be highly exothermic, are prime candidates for flow chemistry applications. nih.govrsc.org

Key advantages of using continuous flow reactors include:

Enhanced Safety: The small internal volume of microreactors minimizes the quantity of hazardous material present at any given time. This, combined with superior heat transfer, greatly reduces the risk of thermal runaway. mdpi.com

Improved Control and Selectivity: Precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction to maximize selectivity and minimize byproduct formation. mdpi.com

Facilitated Scale-Up: Increasing production capacity is achieved by running the reactor for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up batch reactors.

In Situ Reagent Generation: Hazardous reagents like Br₂ can be generated in situ and consumed immediately in the next step of the flow process, avoiding the need for storage and transport. nih.gov

For the synthesis of this compound, a flow process could involve pumping a solution of the precursor (1,3-dimethoxy-4-methylbenzene) and a brominating agent through a heated or cooled static mixer or packed-bed reactor to ensure rapid and controlled reaction. rsc.org

One-pot syntheses, where multiple reaction steps are performed sequentially in the same vessel without isolating intermediates, offer significant advantages in terms of efficiency and sustainability. nih.gov They reduce solvent usage, minimize waste generation, and save time and labor associated with workup and purification procedures. mdpi.com

A potential one-pot strategy for a derivative of this compound could involve an initial bromination followed by a subsequent cross-coupling reaction. For instance, after the initial bromination is complete, the reaction conditions could be modified (e.g., by adding a palladium catalyst, a base, and a coupling partner) to directly use the newly formed aryl bromide in a Suzuki or Heck reaction. mdpi.comrsc.org Such strategies depend on the compatibility of the reagents and conditions for the different reaction steps. nih.gov

The choice of solvent can have a profound impact on the rate, yield, and selectivity of a chemical reaction. acs.orgacs.org Solvents can influence the solubility of reactants, the stability of intermediates, and the polarity of the reaction medium, which in turn affects the energy of the transition state. youtube.com

In electrophilic aromatic brominations, solvent polarity can alter the reactivity of the brominating agent and influence the product distribution. manac-inc.co.jp For example, in the bromination of aniline (B41778), using a polar solvent like water leads to the formation of the tri-brominated product, whereas using a less polar solvent like carbon disulfide can favor the mono-brominated product. youtube.com While this specific example involves a different substrate, the principle that solvent choice modulates reactivity is broadly applicable.

The reaction environment also encompasses factors like pH. In the bromination of some fused 1,4-dimethoxybenzenes with NBS, the presence of a catalytic amount of acid in an aqueous solvent system was found to promote oxidative demethylation over aromatic bromination, demonstrating how the environment can completely switch the reaction pathway. nih.gov Therefore, careful selection and control of the solvent system and reaction environment are critical for maximizing the selectivity towards this compound.

Purification and Isolation Techniques for Synthesized this compound

Following the synthesis of this compound, the crude product typically contains unreacted starting materials, byproducts, and residual solvents. Therefore, a meticulous purification and isolation process is essential to obtain the compound at the desired level of purity for subsequent applications. The selection of appropriate techniques is guided by the physical properties of the target compound and the nature of the impurities. Standard laboratory procedures such as distillation, recrystallization, and chromatography are commonly employed.

Distillation and Recrystallization Protocols

Distillation and recrystallization are fundamental techniques for purifying solid compounds, leveraging differences in boiling points and solubility, respectively.

Distillation: For thermally stable liquid compounds, distillation is an effective purification method. While specific distillation parameters for this compound are not extensively detailed in the available literature, protocols for structurally similar compounds, such as 1-bromo-2,4-dimethoxybenzene (B92324), involve vacuum distillation. sigmaaldrich.com This technique is particularly useful for high-boiling point compounds that might decompose at atmospheric pressure. For instance, 1-bromo-2,4-dimethoxybenzene is distilled at 153-155 °C under a reduced pressure of 18 mmHg. sigmaaldrich.com Steam distillation is another relevant method, which has been successfully used to purify compounds like m-bromonitrobenzene and 1-Bromo-3,5-dimethoxybenzene, allowing for distillation at lower temperatures. guidechem.comorgsyn.org

Recrystallization: Recrystallization is a primary method for purifying crude solid products. The process involves dissolving the impure compound in a suitable solvent at an elevated temperature and allowing it to cool, whereupon the desired compound crystallizes out, leaving impurities dissolved in the solvent. The choice of solvent is critical for effective separation. For compounds analogous to this compound, various solvent systems have proven effective. Colorless crystals of 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, for example, have been obtained by slow evaporation from a mixture of ethyl acetate (B1210297) and hexane (B92381). nih.gov Recrystallization from ethanol (B145695) has also been reported for related phenylalanine derivatives. rsc.orggoogle.com

A general recrystallization protocol involves:

Dissolving the crude solid in a minimal amount of a hot solvent or solvent mixture.

Filtering the hot solution to remove any insoluble impurities.

Allowing the solution to cool slowly and undisturbed to promote the formation of pure crystals.

Isolating the crystals by filtration, washing them with a small amount of cold solvent, and drying them under vacuum. google.com

| Technique | Conditions for Analogous Compounds | Reference |

| Vacuum Distillation | 153-155 °C at 18 mmHg (for 1-bromo-2,4-dimethoxybenzene) | sigmaaldrich.com |

| Steam Distillation | Effective for purifying 1-Bromo-3,5-dimethoxybenzene | guidechem.com |

| Recrystallization | Ethyl acetate and hexane mixture (for 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene) | nih.gov |

| Recrystallization | Ethanol | rsc.orggoogle.com |

Chromatographic Separation Methods (e.g., Column Chromatography)

Column chromatography is a highly versatile and widely used technique for the purification of organic compounds from complex mixtures. hu-berlin.de This method relies on the differential adsorption of components onto a stationary phase (commonly silica gel or alumina) as a mobile phase (eluent) passes through it.

For the purification of brominated aromatic compounds, column chromatography using silica gel is frequently reported. The choice of eluent is crucial and is often determined by preliminary analysis using thin-layer chromatography (TLC). nih.gov In several documented procedures for compounds structurally similar to this compound, non-polar solvents are used effectively. For example, the purification of a crude mixture containing 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene was achieved using 100% hexane as the eluent. nih.gov Similarly, various other brominated benzene derivatives have been successfully purified via column chromatography with 100% hexane. rsc.org In other cases, a mixture of ethyl acetate and hexane is employed to achieve the desired separation. semanticscholar.org

The general procedure for column chromatography includes:

Packing a glass column with a slurry of the stationary phase (e.g., silica gel) in the chosen eluent.

Loading the crude product, often pre-adsorbed onto a small amount of silica gel, onto the top of the column.

Eluting the column with the solvent system, allowing the components to separate as they travel down the column at different rates.

Collecting fractions of the eluate and analyzing them (e.g., by TLC) to identify those containing the pure product.

Combining the pure fractions and evaporating the solvent to yield the purified compound.

| Stationary Phase | Eluent System | Compound Type | Reference |

| Silica Gel | 100% Hexane | 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene | nih.gov |

| Silica Gel | 100% Hexane | Various brominated naphthalenes and benzenes | rsc.org |

| Silica Gel | Ethyl acetate/Hexane (5:95) | Brominated dibenzyl phenol derivatives | semanticscholar.org |

Purity Assessment Methodologies (e.g., Gas Chromatography, High-Performance Liquid Chromatography)

After purification, it is imperative to assess the purity of this compound and confirm its identity. Several analytical techniques are available for this purpose, with Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) being among the most powerful.

Gas Chromatography (GC): GC is an excellent method for separating and analyzing volatile compounds. When coupled with a mass spectrometer (GC-MS), it provides information about both the retention time of a compound and its mass-to-charge ratio, allowing for confident identification and purity assessment. The purity of related compounds like 1-bromo-4-methoxy-2-methylbenzene has been analyzed using GC-MS. nih.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone of modern analytical chemistry, used to separate, identify, and quantify each component in a mixture. It is suitable for compounds that are not sufficiently volatile for GC. Documentation for this compound indicates the availability of HPLC and Liquid Chromatography-Mass Spectrometry (LC-MS) data, which are used to verify its purity. bldpharm.com

In addition to chromatographic methods, spectroscopic techniques are vital for structural confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR and ¹³C NMR) provides detailed information about the molecular structure, and its data is available for this compound. bldpharm.com

| Method | Purpose | Data Availability for Target Compound | Reference |

| Gas Chromatography (GC) | Separation and analysis of volatile compounds; purity check. | Inferred from related compounds | nih.gov |

| High-Performance Liquid Chromatography (HPLC) | Separation, identification, and quantification; purity assessment. | Yes | bldpharm.com |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Purity assessment and mass confirmation. | Yes | bldpharm.com |

| Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation. | Yes | bldpharm.com |

Chemical Reactivity and Transformation Pathways of 1 Bromo 2,4 Dimethoxy 5 Methylbenzene

Mechanistic Investigations of Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. The existing substituents on 1-Bromo-2,4-dimethoxy-5-methylbenzene play a crucial role in the rate and regioselectivity of these reactions.

Formation and Stability of Arenium Ion Intermediates

The generally accepted mechanism for electrophilic aromatic substitution proceeds through a two-step process. The initial and rate-determining step involves the attack of the electrophile on the π-electron system of the benzene ring, leading to the formation of a resonance-stabilized carbocation known as an arenium ion or sigma complex. wikipedia.org In this intermediate, one carbon atom of the ring is sp³-hybridized and bonded to both a hydrogen atom and the incoming electrophile, temporarily disrupting the aromaticity. wikipedia.org

The positive charge in the arenium ion is delocalized across the remaining five sp²-hybridized carbon atoms of the ring through resonance. The stability of this intermediate is a key factor in determining the reaction rate. For this compound, the electron-donating methoxy (B1213986) and methyl groups can significantly stabilize the arenium ion intermediate by delocalizing the positive charge onto the oxygen atoms of the methoxy groups and through the inductive effect of the methyl group. unizin.orglumenlearning.com This stabilization is most effective when the electrophile attacks at positions ortho or para to these activating groups. While traditionally viewed as obligatory, some computational and experimental studies on related compounds like anisole (B1667542) suggest that alternative addition-elimination pathways might compete with or, in some cases, be more favorable than the direct substitution involving a distinct arenium ion intermediate, particularly in nonpolar solvents. nih.govresearchgate.netnih.gov

Substituent Effects on Aromatic Ring Reactivity and Positional Selectivity

The substituents on the benzene ring profoundly influence both its reactivity towards electrophiles and the position at which the new substituent is introduced. unizin.orglumenlearning.com Substituents are broadly classified as activating or deactivating, and as ortho-, para-, or meta-directing.

In this compound, the substituents present are:

-OCH₃ (Methoxy group): Two methoxy groups are present at positions 2 and 4. These are strong activating groups due to the resonance effect, where the lone pairs on the oxygen atom can be delocalized into the benzene ring, increasing its electron density. unizin.orglibretexts.org They are ortho- and para-directors.

-CH₃ (Methyl group): The methyl group at position 5 is a weakly activating group through an inductive effect, donating electron density to the ring. It is also an ortho- and para-director. unizin.org

-Br (Bromo group): The bromine atom at position 1 is a deactivating group due to its electron-withdrawing inductive effect. However, due to the resonance effect of its lone pairs, it is an ortho- and para-director. unizin.org

| Substituent | Position | Effect on Reactivity | Directing Influence |

|---|---|---|---|

| -Br | 1 | Deactivating (Inductive) | ortho, para-directing (Resonance) |

| -OCH₃ | 2 | Activating (Resonance) | ortho, para-directing |

| -OCH₃ | 4 | Activating (Resonance) | ortho, para-directing |

| -CH₃ | 5 | Activating (Inductive) | ortho, para-directing |

Considering the positions on the ring, the C6 position is ortho to the methoxy group at C2 and the methyl group at C5, and meta to the bromine at C1 and the methoxy group at C4. The C3 position is ortho to the methoxy groups at C2 and C4, and meta to the bromine at C1 and the methyl group at C5. The strong activating and directing effect of the two methoxy groups would likely direct incoming electrophiles to the C3 and C6 positions.

Further Halogenation Studies for Multi-Substituted Products

Further halogenation of this compound would introduce a second halogen atom onto the aromatic ring. The regioselectivity of this reaction would be governed by the directing effects of the existing substituents. As the methoxy groups are strong activators, the incoming halogen (e.g., bromine or chlorine) would be directed to the available positions ortho or para to them.

Nitration and Sulfonation Reactions

Nitration: The introduction of a nitro group (-NO₂) onto the aromatic ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. masterorganicchemistry.com The active electrophile is the nitronium ion (NO₂⁺). Given the highly activated nature of the this compound ring due to the two methoxy groups, nitration is expected to proceed readily. Studies on the nitration of other dimethoxybenzene derivatives have shown that the reaction can be complex, with possibilities of polynitration and oxidative side reactions. mdma.ch The regioselectivity would be dictated by the powerful directing effect of the methoxy groups, leading to the introduction of the nitro group at one of the activated positions, likely C3 or C6.

Sulfonation: Sulfonation involves the introduction of a sulfonic acid group (-SO₃H) onto the aromatic ring, usually by treatment with fuming sulfuric acid (a solution of SO₃ in H₂SO₄). wikipedia.org The electrophile is sulfur trioxide (SO₃). This reaction is generally reversible. wikipedia.org For highly activated rings like that of this compound, sulfonation is expected to occur under milder conditions. The position of sulfonation would again be directed by the methoxy groups. Studies on the sulfonation of related aromatic ethers like anisole and its derivatives indicate that the reaction proceeds at the ortho and para positions relative to the activating ether group. 20.210.105rsc.org

Nucleophilic Aromatic Substitution Reactions

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SₙAr) involves the replacement of a leaving group on the aromatic ring by a nucleophile. For this reaction to occur, the aromatic ring typically needs to be activated by the presence of strong electron-withdrawing groups. However, under certain conditions, aryl halides can undergo nucleophilic substitution.

Replacement of Bromine Atom by Diverse Nucleophiles (e.g., Hydroxide (B78521) Ions, Amine Groups)

The bromine atom in this compound can potentially be replaced by strong nucleophiles. The presence of electron-donating methoxy and methyl groups generally disfavors the standard SₙAr addition-elimination mechanism, which is stabilized by electron-withdrawing groups. libretexts.org

Reaction with Hydroxide Ions: The replacement of the bromine atom with a hydroxide ion (-OH) would yield 2,4-dimethoxy-5-methylphenol. This type of reaction with unactivated aryl halides typically requires harsh conditions, such as high temperatures and pressures (e.g., the Dow process for the synthesis of phenol (B47542) from chlorobenzene). libretexts.orgquora.com The mechanism for such reactions can be complex and may proceed through an elimination-addition pathway involving a benzyne (B1209423) intermediate, especially under strongly basic conditions. quora.comlibretexts.org

Reaction with Amine Groups: Similarly, the substitution of the bromine atom by an amine group (-NH₂, -NHR, -NR₂) would lead to the corresponding aniline (B41778) derivative. These reactions also often require forcing conditions or the use of catalysts, such as copper-based catalysts in the Buchwald-Hartwig amination, which proceeds through a different mechanistic cycle involving oxidative addition and reductive elimination. For unactivated aryl halides, direct nucleophilic substitution by amines is generally difficult without such catalysts.

The table below summarizes the expected products from the described reactions.

| Reaction Type | Reagent | Expected Major Product(s) |

|---|---|---|

| Further Halogenation (Bromination) | Br₂/FeBr₃ | 1,6-Dibromo-2,4-dimethoxy-5-methylbenzene and/or 1,3-Dibromo-2,4-dimethoxy-5-methylbenzene |

| Nitration | HNO₃/H₂SO₄ | 1-Bromo-2,4-dimethoxy-5-methyl-6-nitrobenzene and/or 1-Bromo-2,4-dimethoxy-5-methyl-3-nitrobenzene |

| Sulfonation | SO₃/H₂SO₄ | 4-Bromo-3,5-dimethoxy-2-methylbenzenesulfonic acid and/or 2-Bromo-3,5-dimethoxy-4-methylbenzenesulfonic acid |

| Nucleophilic Substitution (Hydroxylation) | NaOH (high temp/pressure) | 2,4-Dimethoxy-5-methylphenol |

| Nucleophilic Substitution (Amination) | R₂NH (with catalyst) | N,N-dialkyl-2,4-dimethoxy-5-methylaniline |

Stereochemical Considerations in Nucleophilic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides. Unlike nucleophilic substitution at tetrahedral sp3-hybridized carbon atoms (SN2 reactions), which involves a backside attack and inversion of stereochemistry, SNAr reactions occur at a trigonal sp2-hybridized carbon atom within an aromatic ring. wikipedia.org The mechanism does not proceed via a direct backside attack, which is sterically hindered by the benzene ring itself. wikipedia.org Instead, the SNAr pathway typically involves a two-step addition-elimination mechanism. pressbooks.pub

The process begins with the nucleophile attacking the electrophilic carbon atom bearing the leaving group (in this case, bromine). This initial attack is the rate-determining step and results in the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. pressbooks.pub The aromaticity of the ring is temporarily broken in this intermediate. In the second, faster step, the leaving group is expelled, and the aromaticity of the ring is restored. pressbooks.pub

For the SNAr mechanism to be favorable, the aromatic ring must typically be activated by potent electron-withdrawing groups (such as nitro or cyano groups) positioned ortho or para to the leaving group. wikipedia.orgpressbooks.pub These groups are essential for stabilizing the negative charge of the Meisenheimer complex through resonance. pressbooks.pub

In the case of this compound, the substituents are two methoxy groups and one methyl group. These are all electron-donating groups, which increase the electron density of the aromatic ring. Consequently, they deactivate the ring towards nucleophilic attack, making standard SNAr reactions highly unfavorable under typical conditions. From a stereochemical perspective, since the aromatic ring is planar and the reaction proceeds through a planar intermediate, the concept of stereochemical inversion as seen in SN2 reactions is not applicable. The reaction's regioselectivity is dictated by the position of the leaving group, and the stereochemistry of substituents on the nucleophile or other parts of the molecule would be retained.

Oxidation and Reduction Chemistry

The oxidation of dimethoxybenzene derivatives is a well-established method for the synthesis of quinones, which are valuable intermediates in organic synthesis. researchgate.netmdpi.com The reaction typically proceeds via oxidative demethylation. For this compound, the electron-rich nature of the aromatic ring, conferred by the two methoxy groups and the methyl group, makes it susceptible to oxidation.

One of the most common reagents for this transformation is ceric ammonium (B1175870) nitrate (B79036) (CAN). researchgate.net The treatment of 1,4-dimethoxybenzene (B90301) derivatives with CAN is a widely used protocol for synthesizing 1,4-benzoquinones. researchgate.net The electronic nature of other substituents on the ring can significantly affect the feasibility and yield of the oxidation. researchgate.net While specific studies on this compound are not prevalent, analogous transformations suggest that oxidation would likely yield a substituted p-benzoquinone. The reaction involves the removal of the methoxy groups and the formation of carbonyl groups at these positions. Electrochemical oxidation in the presence of a nucleophile like methanol (B129727) can also be employed to form quinone acetals, which can then be hydrolyzed to the corresponding quinones. nih.gov

| Oxidizing Agent | Typical Product Type | Reaction Conditions |

| Ceric Ammonium Nitrate (CAN) | Benzoquinone | Varies, often in aqueous acetonitrile (B52724) |

| Anodic Oxidation | Quinone or Quinone Acetal | Electrolysis in a suitable solvent like methanol |

| Fremy's Salt (Potassium nitrosodisulfonate) | Benzoquinone | Mild, aqueous conditions |

This table presents common oxidizing agents for dimethoxybenzenes and the expected product types.

The reduction of the bromo substituent on this compound to a hydrogen atom, a process known as hydrodehalogenation, results in the formation of 1,3-dimethoxy-4-methylbenzene. This transformation is a common strategy in organic synthesis, often used to remove a halogen that served as a blocking or directing group. researchgate.net

Catalytic hydrogenation is a highly effective method for this reduction. researchgate.netorganic-chemistry.org The reaction is typically carried out using a palladium catalyst, such as 10% palladium on carbon (Pd/C), in the presence of a hydrogen source. organic-chemistry.org Gaseous hydrogen (H₂) is common, but transfer hydrogenation using donors like ammonium formate (B1220265) or sodium hypophosphite is also frequently employed. organic-chemistry.orgthieme-connect.de Aryl bromides are generally reduced more readily than aryl chlorides under these conditions. researchgate.netorganic-chemistry.org The reaction is valued for its high functional group tolerance, allowing for the selective reduction of the C-Br bond while leaving other groups, such as methoxy and methyl substituents, intact. organic-chemistry.org Transition-metal-free methods have also been developed, using alcohols or aldehydes as hydrogen sources under basic conditions. organic-chemistry.org

| Catalyst System | Hydrogen Source | Typical Conditions |

| Pd/C | H₂ gas | Atmospheric or elevated pressure, various solvents (e.g., ethanol (B145695), ethyl acetate) |

| Pd(OAc)₂ / Ligand | CD₃OD | 80 °C, K₃PO₄ base, for deuterodehalogenation thieme-connect.de |

| Ni-based catalysts | H₂ or H-donor | Often used for both bromides and chlorides researchgate.net |

| None (Transition-metal-free) | Benzyl alcohol or Benzaldehyde | Basic conditions (e.g., KOH) organic-chemistry.org |

This table summarizes various methods for the reduction of aryl bromides.

The methyl group of this compound is attached to the aromatic ring at a benzylic position. The C-H bonds at this position are weaker than typical alkyl C-H bonds because the radical formed upon homolytic cleavage is resonance-stabilized by the adjacent aromatic ring. libretexts.org This inherent reactivity makes the benzylic position susceptible to oxidation. libretexts.orgmasterorganicchemistry.com

Strong oxidizing agents, most notably hot, alkaline potassium permanganate (B83412) (KMnO₄), are commonly used to convert benzylic alkyl groups into carboxylic acids. masterorganicchemistry.comleah4sci.com Regardless of the length of the alkyl chain, the oxidation cleaves the chain down to the benzylic carbon, converting it into a carboxyl group, provided a benzylic hydrogen is present. libretexts.org For this compound, this reaction would yield 5-bromo-2,4-dimethoxybenzoic acid. Other reagents like hot chromic acid (formed from Na₂Cr₂O₇ and H₂SO₄) can also accomplish this transformation. masterorganicchemistry.com More selective methods using catalysts like CrO₃ with periodic acid can oxidize substituted toluenes to the corresponding benzoic acids in excellent yields. organic-chemistry.org

| Reagent | Product | Key Features |

| Potassium Permanganate (KMnO₄) | Carboxylic Acid | Strong, common reagent; requires heat and basic/acidic workup. masterorganicchemistry.com |

| Chromic Acid (H₂CrO₄) | Carboxylic Acid | Strong oxidizing agent, similar in reactivity to KMnO₄. masterorganicchemistry.com |

| Catalytic CrO₃ / Periodic Acid | Carboxylic Acid | Efficient for electron-poor toluenes. organic-chemistry.org |

| Air/Oxygen with Catalyst | Carboxylic Acid | Used in industrial-scale oxidations. libretexts.org |

This table outlines common reagents for the benzylic oxidation of methyl groups on aromatic rings.

Metal-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds by coupling an organohalide with an organoboron compound. nih.gov This reaction is catalyzed by a palladium complex and is widely used due to its mild conditions, functional group tolerance, and the commercial availability of starting materials. nih.gov this compound, as an aryl bromide, is an excellent substrate for this transformation. mdpi.com

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) intermediate. mdpi.com

Transmetalation : In the presence of a base, the organic group from the organoboron reagent (e.g., a phenylboronic acid) is transferred to the palladium center, displacing the halide. mdpi.com

Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond in the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. mdpi.com

This methodology allows for the coupling of the this compound core with a vast array of aryl, heteroaryl, alkyl, and alkenyl boronic acids or esters. nih.gov The choice of catalyst, ligand, base, and solvent can be optimized to achieve high yields. nih.gov For instance, palladium acetate (B1210297) or tetrakis(triphenylphosphine)palladium(0) are common catalysts, often used with bases like potassium carbonate or cesium fluoride (B91410) in solvents such as dioxane, toluene (B28343), or aqueous mixtures. rsc.org

| Boronic Acid/Ester Partner | Catalyst/Base System | Expected Product |

| Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2,4-Dimethoxy-5-methyl-1,1'-biphenyl |

| 4-Vinylphenylboronic acid | Pd(OAc)₂ / K₃PO₄ | 2,4-Dimethoxy-5-methyl-4'-vinyl-1,1'-biphenyl |

| Thiophene-2-boronic acid | CataXCium A Pd G3 / K₃PO₄ | 2-(2,4-Dimethoxy-5-methylphenyl)thiophene |

| Methylboronic acid | PdCl₂(dppf) / Cs₂CO₃ | 2,4-Dimethoxy-1,5-dimethylbenzene |

This table provides illustrative examples of potential Suzuki-Miyaura couplings with this compound.

Heck Reaction Applications for Olefin Functionalization

The Mizoroki-Heck reaction, a cornerstone of carbon-carbon bond formation, facilitates the coupling of aryl halides with alkenes. masterorganicchemistry.comchemrxiv.org This palladium-catalyzed process allows for the substitution of the bromine atom in this compound with an olefinic group, leading to the synthesis of substituted stilbenes and cinnamates. The reaction typically involves a palladium catalyst, a base, and a suitable solvent. nih.govresearchgate.net

The general mechanism involves the oxidative addition of the aryl bromide to a Pd(0) catalyst, followed by migratory insertion of the olefin into the palladium-aryl bond. A subsequent β-hydride elimination regenerates the catalyst and releases the final arylated olefin product. nih.govresearchgate.net The electron-donating methoxy and methyl groups on the benzene ring of this compound increase the electron density of the aromatic system, which can influence the rate of the initial oxidative addition step. A wide variety of olefins can be employed, offering a versatile route to complex molecules. uwindsor.ca

Table 1: Representative Heck Reaction Conditions

| Parameter | Condition | Purpose |

| Aryl Halide | This compound | Substrate |

| Olefin | Styrene, Acrylates, etc. | Coupling Partner |

| Catalyst | Pd(OAc)₂, Pd(PPh₃)₄ | Facilitates C-C bond formation |

| Ligand | PPh₃, P(o-tol)₃ | Stabilizes the catalyst |

| Base | Et₃N, K₂CO₃ | Neutralizes HBr byproduct |

| Solvent | DMF, Acetonitrile, Toluene | Reaction medium |

| Temperature | 80-140 °C | Provides activation energy |

Sonogashira Coupling Potentials for Alkyne Introduction

The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon of an aryl halide and an sp carbon of a terminal alkyne. nih.govresearchgate.net This reaction provides a direct pathway to introduce alkyne functionalities onto the 2,4-dimethoxy-5-methylphenyl scaffold. The process is typically co-catalyzed by palladium and copper(I) salts in the presence of an amine base. researchgate.netorganic-chemistry.org

For this compound, the Sonogashira coupling would proceed by the reaction of the aryl bromide with a terminal alkyne, such as phenylacetylene (B144264) or propargyl alcohol. This transformation is valuable for the synthesis of precursors for organic materials, pharmaceuticals, and complex natural products. nih.govnih.gov The reaction is known for its functional group tolerance and can often be carried out under mild conditions. organic-chemistry.orgorganic-chemistry.org

Table 2: Potential Sonogashira Coupling Reactions

| Alkyne Coupling Partner | Potential Product | Catalyst System | Base |

| Phenylacetylene | 1-(Phenylethynyl)-2,4-dimethoxy-5-methylbenzene | Pd(PPh₃)₄ / CuI | Et₃N / Piperidine |

| 1-Heptyne | 1-(Hept-1-yn-1-yl)-2,4-dimethoxy-5-methylbenzene | PdCl₂(PPh₃)₂ / CuI | Diisopropylamine |

| (Trimethylsilyl)acetylene | 1-((Trimethylsilyl)ethynyl)-2,4-dimethoxy-5-methylbenzene | Pd(OAc)₂ / CuI | Triethylamine |

Other Transition Metal-Mediated Transformations

Beyond the Heck and Sonogashira reactions, the bromine atom of this compound serves as a handle for various other transition metal-mediated cross-coupling reactions. These transformations are fundamental in modern organic synthesis for constructing complex molecular architectures. diva-portal.org

Suzuki-Miyaura Coupling: This reaction would involve coupling the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This is a powerful method for creating biaryl structures.

Stille Coupling: In a Stille coupling, the substrate would be reacted with an organostannane reagent (e.g., tributylphenyltin) using a palladium catalyst.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with primary or secondary amines. This provides a direct route to substituted anilines.

C-H Activation/Functionalization: Modern synthetic methods also allow for transition metal-catalyzed reactions that directly functionalize C-H bonds. While the C-Br bond is the most reactive site for traditional cross-coupling, conditions could be chosen to promote functionalization at other positions on the ring. diva-portal.org

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide array of functional groups.

Formation of Organometallic Reagents

Grignard Reagent Formation and Subsequent Synthetic Utility

The reaction of this compound with magnesium metal in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), yields the corresponding Grignard reagent, (2,4-dimethoxy-5-methylphenyl)magnesium bromide. walisongo.ac.idgoogle.com This transformation converts the electrophilic carbon atom bonded to bromine into a highly nucleophilic one. google.com

The resulting Grignard reagent is a powerful tool for forming new carbon-carbon bonds. walisongo.ac.id Its synthetic utility is demonstrated through reactions with a variety of electrophiles:

Aldehydes and Ketones: Reaction with aldehydes or ketones produces secondary or tertiary alcohols, respectively.

Carbon Dioxide: Carboxylation of the Grignard reagent, followed by an acidic workup, yields 2,4-dimethoxy-5-methylbenzoic acid.

Esters: Grignard reagents react with esters to form tertiary alcohols.

Nitriles: Reaction with nitriles, followed by hydrolysis, leads to the formation of ketones.

The preparation must be conducted under strictly anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents like water. google.com

Table 3: Synthetic Applications of (2,4-dimethoxy-5-methylphenyl)magnesium bromide

| Electrophile | Intermediate Product | Final Product (after workup) |

| Formaldehyde (H₂CO) | Magnesium alkoxide | (2,4-Dimethoxy-5-methylphenyl)methanol |

| Acetone (CH₃COCH₃) | Magnesium alkoxide | 2-(2,4-Dimethoxy-5-methylphenyl)propan-2-ol |

| Carbon Dioxide (CO₂) | Magnesium carboxylate | 2,4-Dimethoxy-5-methylbenzoic acid |

| Acetonitrile (CH₃CN) | Magnesium imine salt | 1-(2,4-Dimethoxy-5-methylphenyl)ethan-1-one |

Organolithium Compound Synthesis and Reactivity Profiles

An alternative method to generate a potent aryl nucleophile from this compound is through halogen-lithium exchange. This is typically achieved by treating the aryl bromide with an alkyllithium reagent, such as n-butyllithium or tert-butyllithium, at low temperatures (e.g., -78 °C) in an inert solvent like THF or diethyl ether. researchgate.netscispace.com

The resulting organolithium species, (2,4-dimethoxy-5-methylphenyl)lithium, is significantly more reactive and often less sterically hindered than the corresponding Grignard reagent. taylorandfrancis.com This enhanced reactivity allows it to react with a broader range of electrophiles, including less reactive ones. However, this heightened reactivity also necessitates stricter control of reaction conditions to avoid side reactions, such as reaction with the solvent or undesired metalation at other sites on the aromatic ring. researchgate.net The utility of this organolithium reagent mirrors that of the Grignard reagent in reactions with carbonyls, CO₂, and other electrophiles, but often with faster reaction rates and potentially higher yields.

Spectroscopic Characterization and Structural Elucidation of 1 Bromo 2,4 Dimethoxy 5 Methylbenzene

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy serves as the cornerstone for the structural elucidation of 1-Bromo-2,4-dimethoxy-5-methylbenzene, offering detailed insights into the proton and carbon framework of the molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum displays signals for the aromatic protons, the two methoxy (B1213986) groups, and the methyl group.

The chemical shifts (δ) are as follows: a singlet for the methyl group appears at approximately 2.12 ppm. The two methoxy groups are observed as distinct singlets at 3.83 ppm and 3.88 ppm, indicating slightly different chemical environments. The two remaining protons on the aromatic ring appear as singlets at 6.45 ppm and 7.25 ppm. The integration of these signals confirms the presence of three, three, three, one, and one proton, respectively, which is consistent with the structure of this compound.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₃ | 2.12 | Singlet | 3H |

| -OCH₃ | 3.83 | Singlet | 3H |

| -OCH₃ | 3.88 | Singlet | 3H |

| Ar-H | 6.45 | Singlet | 1H |

| Ar-H | 7.25 | Singlet | 1H |

Data sourced from a 90 MHz spectrum in CDCl₃.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Definitive Structural Confirmation

Detailed analyses using advanced 2D NMR techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), Heteronuclear Multiple Bond Correlation (HMBC), and Nuclear Overhauser Effect Spectroscopy (NOESY) have not been reported in the available scientific literature for this compound. However, the application of these techniques would provide definitive structural confirmation.

COSY would confirm the coupling between adjacent protons, although in this specific molecule with singlet aromatic protons, no cross-peaks would be expected in the aromatic region.

HSQC would establish the direct one-bond correlations between protons and the carbon atoms they are attached to.

HMBC would reveal the long-range (two- and three-bond) correlations between protons and carbons, which would be crucial in assigning the quaternary carbons and confirming the substitution pattern on the aromatic ring.

NOESY would show through-space correlations between protons, which would help to confirm the spatial proximity of the methyl and methoxy groups to the aromatic protons.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared spectroscopy is instrumental in identifying the functional groups present in this compound. The IR spectrum exhibits characteristic absorption bands that correspond to the vibrational modes of the molecule.

A notable absorption band is observed at 1600 cm⁻¹, which is characteristic of the C=C stretching vibrations within the aromatic ring. Other expected characteristic peaks would include C-H stretching vibrations for the aromatic, methyl, and methoxy groups, typically in the range of 3100-2850 cm⁻¹. The C-O stretching vibrations of the methoxy groups are expected to appear as strong bands in the region of 1250-1000 cm⁻¹. The C-Br stretching vibration is expected to be found in the lower frequency region of the spectrum, typically between 600 and 500 cm⁻¹.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) |

| Aromatic C=C Stretch | 1620-1580 | 1600 |

| Aromatic C-H Stretch | 3100-3000 | Not Reported |

| Aliphatic C-H Stretch | 3000-2850 | Not Reported |

| C-O Stretch (Ether) | 1250-1000 | Not Reported |

| C-Br Stretch | 600-500 | Not Reported |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of this compound, further confirming its identity. The low-resolution mass spectrum shows two molecular ion peaks at m/z 230 and 232, with nearly equal relative intensity (100 and 98, respectively). This characteristic isotopic pattern is definitive for the presence of a single bromine atom in the molecule, as bromine has two naturally occurring isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

Specific High-Resolution Mass Spectrometry (HRMS) data for this compound is not available in the reviewed literature. However, HRMS would provide the exact mass of the molecular ion, allowing for the determination of its elemental composition with high accuracy. The calculated exact masses for the molecular ions are:

| Molecular Formula | Isotope | Calculated Exact Mass |

| C₉H₁₁⁷⁹BrO₂ | ⁷⁹Br | 229.9942 |

| C₉H₁₁⁸¹BrO₂ | ⁸¹Br | 231.9922 |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Optical Properties

Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that measures the absorption of ultraviolet or visible light by a chemical compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals, providing valuable information about the electronic transitions within the molecule. The resulting spectrum can be used to determine the optical properties of a substance and can be correlated with its molecular structure, particularly the nature of its chromophores.

A comprehensive search of scientific literature did not yield specific experimental UV-Vis spectroscopic data for this compound. Therefore, details regarding its absorption maxima (λmax), molar absorptivity, and specific electronic transitions (e.g., π → π* or n → π*) are not available for reporting at this time. Such data would be instrumental in characterizing its chromophoric system and understanding its optical properties.

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction (SC-XRD) is the gold standard for molecular structure determination. It provides a complete set of atomic coordinates that define the molecule's geometry and the contents of the crystal's unit cell.

Detailed SC-XRD studies for this compound have not been found in the surveyed literature. Consequently, a data table of its crystal system, space group, unit cell dimensions, and atomic coordinates cannot be provided. Such information would be essential for a precise description of its molecular architecture.

The data from an SC-XRD analysis also reveals how molecules are arranged within the crystal lattice. This crystal packing is governed by a variety of non-covalent intermolecular interactions, such as hydrogen bonds, halogen bonds, and C-H…π interactions. These forces are crucial in determining the physical properties of the solid, including its melting point and solubility.

As no specific crystal structure data for this compound is available, a detailed analysis of its crystal packing and the specific intermolecular forces at play is not possible. An analysis of related brominated aromatic compounds often reveals the presence of significant halogen bonding (C-Br···Br or C-Br···O) and other weak interactions that direct their supramolecular assembly, but a direct application of these findings to the target molecule would be speculative without experimental data.

Computational Chemistry and Theoretical Investigations of 1 Bromo 2,4 Dimethoxy 5 Methylbenzene

Quantum Chemical Studies Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the condensed phases. For a molecule like 1-Bromo-2,4-dimethoxy-5-methylbenzene, DFT calculations would provide significant insights into its fundamental chemical properties.

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule, known as geometry optimization. This process involves finding the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this would involve determining the preferred orientations of the methoxy (B1213986) and methyl groups relative to the benzene (B151609) ring. A conformational landscape analysis would further explore other stable or metastable conformations and the energy barriers between them. This information is critical for understanding the molecule's physical and chemical behavior.

The electronic structure of a molecule governs its reactivity. An analysis of the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is central to this understanding. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. Visualizing the spatial distribution of these orbitals would reveal the likely sites for electrophilic and nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the electron density surface and color-coded to indicate regions of negative and positive electrostatic potential. Red and yellow areas typically represent electron-rich regions (prone to electrophilic attack), while blue areas indicate electron-deficient regions (prone to nucleophilic attack). For this compound, an MEP map would highlight the electronegative oxygen and bromine atoms as well as the aromatic ring's charge distribution, offering insights into its intermolecular interactions.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a theoretical tool used to study charge transfer, conjugative, and hyperconjugative interactions within a molecule. It provides a detailed picture of the bonding and electronic delocalization, which are crucial for understanding molecular stability.

Charge Delocalization Phenomena within the Molecular System

A theoretical investigation into charge delocalization, likely using Natural Bond Orbital (NBO) analysis, would explore the electronic interactions between the filled orbitals of the methoxy groups' oxygen atoms and the bromine atom with the antibonding orbitals of the benzene ring. This analysis would quantify the hyperconjugative and resonance effects, revealing how the electron-donating methoxy groups and the electron-withdrawing (by induction) but also resonance-participating bromine atom influence the electron density distribution across the aromatic system. Such studies would provide quantitative data on stabilization energies arising from these delocalization interactions.

Theoretical Spectroscopic Data Prediction and Validation

Comparison of Calculated and Experimental NMR Chemical Shifts

Computational methods, typically DFT with appropriate functionals and basis sets (such as B3LYP/6-311++G(d,p)), could be used to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These calculated values would then be compared against experimental spectra to validate the computational model. A strong correlation between the theoretical and experimental data would confirm the accuracy of the computed molecular geometry and electronic structure. Discrepancies could highlight specific electronic or conformational effects not fully captured by the theoretical model.

Vibrational Frequency Analysis and Infrared Spectral Interpretation

Theoretical vibrational frequency calculations are instrumental in assigning the absorption bands observed in an experimental infrared (IR) spectrum. By calculating the vibrational modes and their corresponding frequencies and intensities, each peak in the experimental spectrum can be attributed to a specific molecular motion, such as C-H stretching, C=C aromatic ring vibrations, C-O-C stretches of the methoxy groups, or the C-Br stretch. A scaling factor is often applied to the calculated frequencies to correct for anharmonicity and other systematic errors in the computational method.

Intermolecular Interaction Analysis

Quantitative Assessment of Hydrogen Bonding and Halogen Bonding Energies

Beyond visualization, computational chemistry can quantify the energies of specific non-covalent interactions. For this molecule, the analysis would focus on weak hydrogen bonds (e.g., C-H···O) and potential halogen bonds (e.g., C-Br···O). By calculating the interaction energies between molecular pairs or fragments, the strength of these specific bonds that stabilize the crystal structure can be determined, providing a deeper understanding of the forces driving molecular self-assembly.

Although these computational methods are standard for analyzing molecules of this class, the specific data and detailed findings for this compound remain unpublished or unavailable in the searched scientific databases. Therefore, the creation of data tables and a detailed discussion as requested in the outline is not possible.

Nonlinear Optical (NLO) Properties Theoretical Calculations

Currently, there is a notable absence of published theoretical calculations specifically detailing the nonlinear optical (NLO) properties of this compound in readily accessible scientific literature. Computational studies, which are crucial for understanding the potential of molecules in optoelectronic applications, have been conducted on structurally similar dimethoxybenzene derivatives. These studies utilize methods like Density Functional Theory (DFT) to analyze electronic properties, including Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, energy gaps, and molecular electrostatic potentials. However, specific data pertaining to this compound remains uncharacterized in this context.

Hyperpolarizability and Other NLO Descriptors for Optoelectronic Applications

Detailed theoretical values for the hyperpolarizability (β), a key tensor describing the nonlinear response of a molecule to an applied electric field, are not available for this compound. The calculation of β, along with other NLO descriptors such as the total static dipole moment (μ), the average linear polarizability (α), and the anisotropy of polarizability (Δα), requires dedicated computational analysis. Such analyses for related compounds often employ DFT methods with various functionals (e.g., B3LYP, PBE0) and basis sets to predict their potential for applications in optical modulation, frequency shifting, and optical switching. Without specific computational studies on this compound, a quantitative assessment of its NLO properties is not possible.

Mechanistic Insights from Computational Simulations

Computational simulations providing mechanistic insights into the reaction pathways involving this compound have not been reported in the reviewed scientific literature. The reactivity of this compound is anticipated to be influenced by its substituents—the bromine atom, which can act as a leaving group in various coupling reactions, and the electron-donating methoxy and methyl groups, which affect the electron density of the benzene ring. Computational chemistry serves as a powerful tool to explore these aspects by mapping potential energy surfaces and identifying transition states.

Transition State Calculations for Elucidating Reaction Pathways

There are no specific transition state calculations for reactions involving this compound in the available literature. Transition state theory and computational methods like DFT are employed to locate the saddle points on the potential energy surface that correspond to the highest energy barrier along a reaction coordinate. These calculations are fundamental for determining reaction kinetics and elucidating complex multi-step reaction mechanisms. For halogenated aromatic compounds, such simulations could provide valuable information on pathways for reactions like nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. However, such detailed computational explorations for this compound have yet to be published.

Applications and Advanced Derivatives of 1 Bromo 2,4 Dimethoxy 5 Methylbenzene in Organic Synthesis and Materials Science

Role as a Versatile Synthetic Intermediate in Complex Organic Synthesis

The utility of substituted bromobenzenes is well-established in organic synthesis. The bromine atom can be readily converted into an organolithium or Grignard reagent, or participate directly in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. This reactivity is fundamental to its role as a scaffold for building intricate organic molecules.

Precursor for Construction of Complex Molecular Architectures

The structural framework of bromo-dimethoxy-methylbenzene is integral to the synthesis of complex natural products and other elaborate molecular designs. A closely related compound, 2,4-Dibromo-1,3-dimethoxy-5-methylbenzene, serves as an important precursor in the synthesis of Drimiopsin A. nih.gov This demonstrates the role of this substituted benzene (B151609) core in providing the necessary chemical handles to construct larger, biologically active molecules. nih.gov The synthesis of such complex structures often relies on the sequential and controlled modification of each functional group on the aromatic ring.

Building Block in Pharmaceutical Precursor Synthesis

The bromo-dimethoxybenzene scaffold is a recurring motif in the synthesis of pharmaceutically active compounds. For instance, the related compound 1,5-Dibromo-2,4-dimethoxybenzene (B1586223) is recognized as an important intermediate for synthesizing the anti-HIV drug Elvitegravir and the anticancer agent Psoralidin. researchgate.net Furthermore, isomers such as 1-Bromo-3,5-dimethoxybenzene are utilized as intermediates in the preparation of pharmaceutical inhibitors through cross-coupling reactions. chemdad.com This highlights the value of the bromo-dimethoxybenzene core in medicinal chemistry for developing new therapeutic agents. nbinno.com

Intermediate in Agrochemical Synthesis

The reactivity of the bromo-dimethoxy-methylbenzene structure also extends to the agrochemical industry. The functional groups allow for transformations that lead to the development of new herbicides and pesticides. Isomeric compounds with the same functional motifs are known to be employed in the synthesis of various agrochemicals, underscoring the potential of 1-Bromo-2,4-dimethoxy-5-methylbenzene in this field.

Development of Advanced Materials

The unique electronic and structural properties derived from the methoxy- and bromo-substituted aromatic ring make this compound and its analogues attractive precursors for novel organic materials with applications in polymer science and electronics.

Precursor in Polymer Chemistry and Polymer Functionalization